molecular formula C29H24ClN3O2S B409221 2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 332127-93-2

2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide

Cat. No.: B409221
CAS No.: 332127-93-2
M. Wt: 514g/mol
InChI Key: HYKVNOPMXHNWSH-UHFFFAOYSA-N
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Description

2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano group, and subsequent substitutions on the phenyl rings. Common reagents used in these reactions include halogenated phenyl compounds, cyano groups, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler compounds.

Properties

CAS No.

332127-93-2

Molecular Formula

C29H24ClN3O2S

Molecular Weight

514g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C29H24ClN3O2S/c1-3-19-6-4-5-7-26(19)32-28(34)18-36-29-25(17-31)24(20-10-14-23(35-2)15-11-20)16-27(33-29)21-8-12-22(30)13-9-21/h4-16H,3,18H2,1-2H3,(H,32,34)

InChI Key

HYKVNOPMXHNWSH-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C#N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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